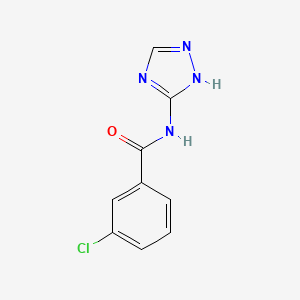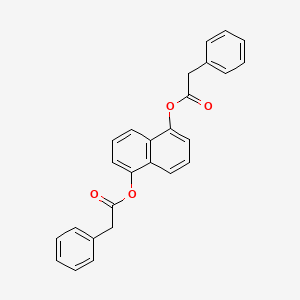![molecular formula C16H14N2O6 B5194770 (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid is a chemical compound that is widely used in scientific research. It is also known as NPA or N-(2-nitrophenyl)-2-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetamide. The compound is a white to light yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用機序
The mechanism of action of (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid are primarily related to its inhibition of COX-2. By reducing inflammation and pain, (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid can be used to treat conditions such as arthritis, menstrual cramps, and headaches. However, it should be noted that (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid may also inhibit the production of prostaglandins that are involved in normal physiological processes, such as maintaining blood flow to the kidneys and protecting the lining of the stomach.
実験室実験の利点と制限
The advantages of using (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid in lab experiments include its specificity for COX-2 inhibition and its ability to reduce inflammation and pain. However, there are also limitations to using (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid in lab experiments. For example, it may not be suitable for studying the role of COX-2 in normal physiological processes due to its potential to inhibit the production of prostaglandins that are involved in these processes.
将来の方向性
There are several future directions for research involving (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid. One area of research could be focused on developing more specific inhibitors of COX-2 that do not have the potential to inhibit the production of prostaglandins involved in normal physiological processes. Another area of research could be focused on studying the role of COX-2 in various disease states, such as cancer and Alzheimer's disease. Additionally, (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid could be used as a tool to study the function of other enzymes and proteins involved in inflammation and pain.
合成法
The synthesis of (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid involves the reaction of 2-nitrophenol with ethyl 4-aminobenzoate in the presence of potassium carbonate and dimethylformamide. The resulting compound is then reacted with acetyl chloride to form N-(2-nitrophenyl)-2-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetamide. This compound is then hydrolyzed to form (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid.
科学的研究の応用
(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid is used in scientific research as a tool to study the function of certain proteins and enzymes. It is commonly used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, (4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid can reduce inflammation and pain.
特性
IUPAC Name |
2-[4-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(10-24-14-4-2-1-3-13(14)18(22)23)17-12-7-5-11(6-8-12)9-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZUFTXCIVGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)


![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)



![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)